molecular formula C12H3Br5O B12893783 1,2,4,7,8-Pentabromo-dibenzofuran CAS No. 617708-05-1

1,2,4,7,8-Pentabromo-dibenzofuran

Cat. No.: B12893783
CAS No.: 617708-05-1
M. Wt: 562.7 g/mol
InChI Key: TWHLTAANDGFABT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,7,8-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,4,7,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the dibenzofuran ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: The bromine atoms can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or aminated derivatives, while oxidation can produce dibenzofuran quinones .

Scientific Research Applications

1,2,4,7,8-Pentabromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,7,8-Pentabromo-dibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This leads to the production of enzymes that metabolize and detoxify various xenobiotic compounds .

Properties

CAS No.

617708-05-1

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,4,7,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H

InChI Key

TWHLTAANDGFABT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C=C3Br)Br)Br

Origin of Product

United States

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